

Application Note: Quantification of N-Nitroso Fluoxetine in Tablets by LC-MS/MS

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Compound of Interest

Compound Name: *N-Nitroso fluoxetine*

Cat. No.: B6179763

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Introduction

N-nitroso fluoxetine is a potential genotoxic impurity that can form in pharmaceutical products containing fluoxetine, a widely used antidepressant. Due to the carcinogenic potential of nitrosamine impurities, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for their presence in drug products.^{[1][2][3]} This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **N-nitroso fluoxetine** in fluoxetine tablets. The method is suitable for routine quality control and regulatory submissions.

Analytical Method

The determination of **N-nitroso fluoxetine** is performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Chromatographic Conditions

The separation of **N-nitroso fluoxetine** from the fluoxetine active pharmaceutical ingredient (API) and other matrix components is critical for accurate quantification.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Symmetry C18, 3.5 μ m, 4.6 mm i.d. \times 15 cm (or equivalent)[4]
Column Temperature	40°C[4]
Mobile Phase A	0.63 g/L Ammonium formate in deionized water[4]
Mobile Phase B	Acetonitrile[4]
Flow Rate	0.8 mL/min[4]
Injection Volume	5 μ L[4]
Gradient Program	See Table 2

Table 2: Gradient Elution Program[4]

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0 \rightarrow 2.0	35	65
2.0 \rightarrow 7.0	35 \rightarrow 5	65 \rightarrow 95
7.0 \rightarrow 9.0	5	95
9.0 \rightarrow 9.1	5 \rightarrow 35	95 \rightarrow 65
9.1 \rightarrow 12.0	35	65

Mass Spectrometry Conditions

Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 3: Mass Spectrometry Conditions[4]

Parameter	Value
Ionization Mode	ESI+
Ion Spray Voltage	5.5 kV
Ion Source Temperature	500°C
Nebulizer Gas (Gas 1)	50 psi
Heated Gas (Gas 2)	60 psi
Curtain Gas	35 psi
Collision Gas	High
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for **N-Nitroso Fluoxetine** and Internal Standard[4]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)	Note
N-nitroso fluoxetine	339	177	60	14	Quantitative Ion Pair
N-nitroso fluoxetine	339	117	60	26	Qualitative Ion Pair
N-nitroso fluoxetine-d5 (I.S.)	344	182	80	13	Internal Standard

Experimental Protocols

Standard Preparation

- Internal Standard Stock Solution: Accurately weigh approximately 2.5 mg of **N-nitroso fluoxetine-d5** internal reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store refrigerated.

- Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 10 ng/mL.[4]
- Standard Stock Solution: Accurately weigh approximately 5 mg of **N-nitroso fluoxetine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store refrigerated.[4]
- Calibration Curve Standards: Prepare a series of calibration standards by diluting the standard stock solution with methanol to concentrations ranging from 1 to 40 ng/mL. Each standard should also contain the internal standard at a concentration of 1 ng/mL.[4]

Sample Preparation

- Homogenization: Crush a sufficient number of fluoxetine tablets to obtain a fine, homogeneous powder.
- Extraction: Accurately weigh approximately 0.1 g of the homogenized tablet powder into a centrifuge tube.[4]
- Internal Standard Addition: Add 1 mL of the internal standard working solution (10 ng/mL) and 9 mL of methanol to the centrifuge tube.[4]
- Sonication and Centrifugation: Vortex the mixture, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.[4]
- Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial. The filtrate is the sample solution ready for injection.[4]

Method Validation Data

A summary of the method validation parameters is provided below. The method demonstrates excellent sensitivity, linearity, accuracy, and precision.

Table 5: Method Validation Summary

Parameter	Result
Limit of Quantification (LOQ)	0.1 µg/g[4]
Limit of Detection (LOD)	0.03 ppm/MDD[5]
Linearity (Range)	1 - 40 ng/mL[4]
Correlation Coefficient (r ²)	> 0.99
Accuracy (% Recovery)	Within 85 - 115%
Precision (% RSD)	< 15%
Specificity	No interference observed from fluoxetine or tablet matrix.[5]

Experimental Workflow and Data Analysis

The overall workflow for the analysis of **N-nitroso fluoxetine** in tablets is depicted below.

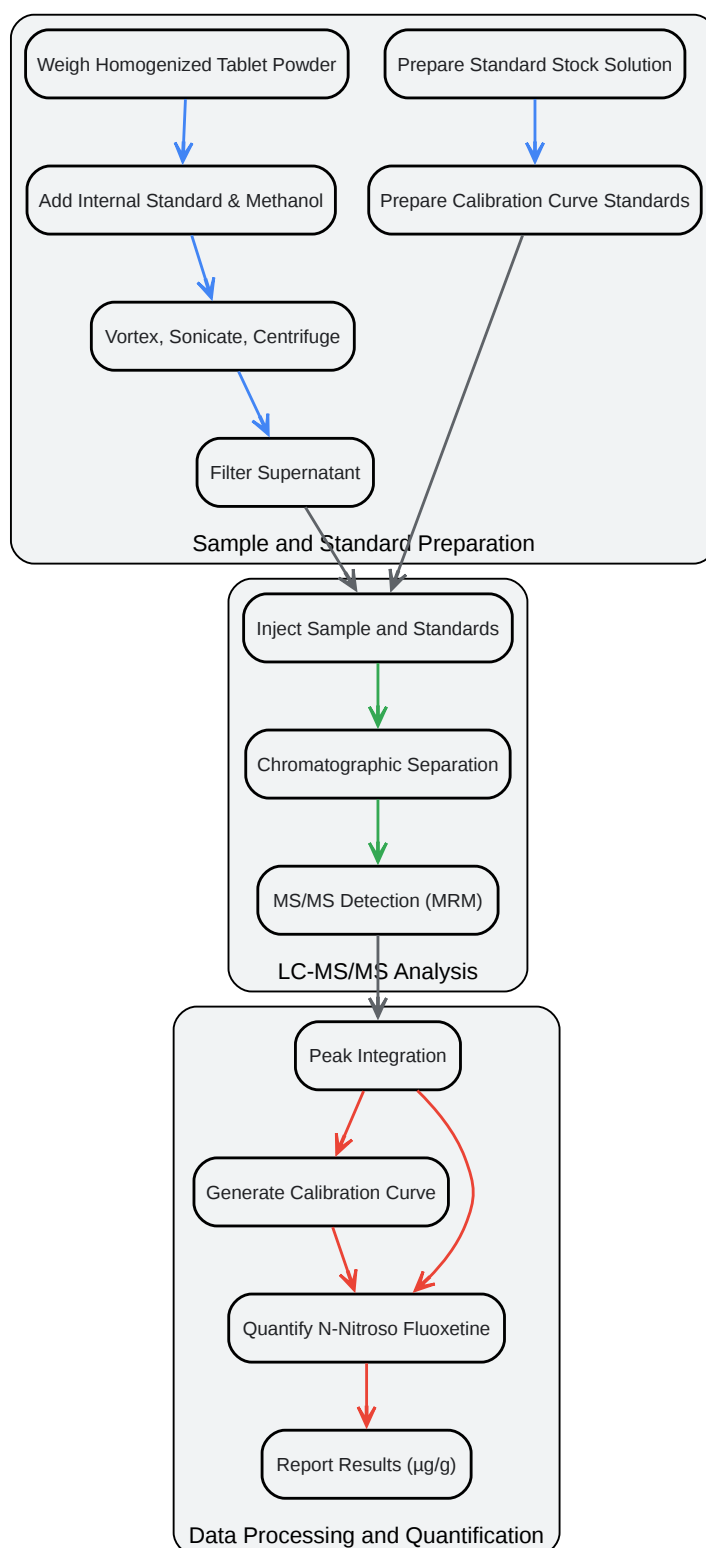


Figure 1: Analytical Workflow for N-Nitroso Fluoxetine Quantification

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Caption: Analytical Workflow for **N-Nitroso Fluoxetine** Quantification.

The quantification of **N-nitroso fluoxetine** in the sample is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards. The concentration of **N-nitroso fluoxetine** in the sample solution is then determined from this curve.

The final amount of **N-nitroso fluoxetine** in the sample is calculated using the following formula:

$$\text{Amount } (\mu\text{g/g}) = (C \times V) / M$$

Where:

- C = Concentration of **N-nitroso fluoxetine** in the sample solution from the calibration curve (ng/mL)
- V = Final volume of the sample preparation (mL)
- M = Weight of the sample (g)

Conclusion

The LC-MS/MS method described provides a reliable and robust approach for the quantification of **N-nitroso fluoxetine** in fluoxetine tablets. The method is highly sensitive, meeting the stringent regulatory requirements for the control of nitrosamine impurities in pharmaceutical products. The detailed protocol and validation data presented in this application note can be readily implemented in quality control laboratories for routine analysis.

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